1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a thiophene ring substituted with ethyl and ethylsulfanyl groups
Preparation Methods
The synthesis of 1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2-thiophenecarboxaldehyde.
Reaction Conditions: The carboxaldehyde undergoes a series of reactions, including alkylation and thiolation, to introduce the ethyl and ethylsulfanyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding a simpler thiophene derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl group may play a role in modulating these interactions, affecting the compound’s overall activity. Specific pathways involved depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine can be compared with similar compounds such as:
5-ethyl-2-thiophenecarboxaldehyde: A precursor in its synthesis.
1-[5-ethyl-2-(ethylthio)-3-thiophenyl]ethanone: Another thiophene derivative with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS2/c1-5-10-7-9(8-12(3)4)11(14-10)13-6-2/h7H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHJCKWCKZXVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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